Cytotoxicity of Glidobactin D in Human Pancreatic Cancer Cells: Direct Comparison with Glidobactin A and Luminmycin A
In a direct head-to-head comparison using human pancreatic cancer cells, glidobactin D (also referred to as luminmycin D) displayed an IC50 of 0.11 µM (95% CI: 0.066–0.17 µM) [1]. This was approximately 15.7-fold less potent than glidobactin A (IC50 0.007 µM, 95% CI: 0.0044–0.011 µM) and 6.1-fold less potent than luminmycin A (IC50 0.018 µM, 95% CI: 0.011–0.028 µM) [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.11 µM |
| Comparator Or Baseline | Glidobactin A (0.007 µM); Luminmycin A (0.018 µM) |
| Quantified Difference | 15.7-fold less potent than glidobactin A; 6.1-fold less potent than luminmycin A |
| Conditions | Human pancreatic cancer cells (unspecified cell line) |
Why This Matters
This data defines the cytotoxic potency rank order for glidobactin analogs, guiding selection for SAR studies where a less potent analog is desired to probe structural contributions to activity.
- [1] Theodore CM, King JB, You J, Cichewicz RH. Production of cytotoxic glidobactins/luminmycins by Photorhabdus asymbiotica in liquid media and live crickets. J Nat Prod. 2012 Oct 24;75(11):2007-11. doi: 10.1021/np300623x. View Source
